molecular formula C23H27N3O3S2 B2544010 1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone CAS No. 941931-98-2

1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone

Cat. No.: B2544010
CAS No.: 941931-98-2
M. Wt: 457.61
InChI Key: UJQAGRKYYJSODJ-UHFFFAOYSA-N
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Description

1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone is a benzothiazole-piperazine hybrid compound characterized by:

  • A 4-ethylbenzo[d]thiazole moiety linked to the piperazine ring.
  • A 4-(ethylsulfonyl)phenyl group attached to the ethanone backbone.

This compound belongs to a class of molecules investigated for their anticancer, antimicrobial, and central nervous system (CNS) modulation activities due to their structural resemblance to pharmacologically active benzothiazoles and sulfonamide derivatives .

Properties

IUPAC Name

1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-ethylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-3-18-6-5-7-20-22(18)24-23(30-20)26-14-12-25(13-15-26)21(27)16-17-8-10-19(11-9-17)31(28,29)4-2/h5-11H,3-4,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQAGRKYYJSODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole-Piperazine Core

Key analogs and their differentiating features are summarized below:

Compound Name / ID Benzothiazole Substituent Ethanone-Linked Group Molecular Weight (g/mol) Key Data (NMR, MS, Elemental Analysis) Source
Target Compound 4-Ethyl 4-(Ethylsulfonyl)phenyl Not explicitly reported Inferred from analogs -
2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone 4-Methyl 4-(Ethylsulfonyl)phenyl Not reported Structural analog with methyl substitution
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)... (5i) None (unsubstituted) Triazole-thioether 593.17 C: 60.77%, H: 4.63%, N: 21.29% (EI-MS: 593.17)
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n) N/A Tetrazole-thioether + methoxy sulfonyl 520.11 δ 8.35 (d, J=8.8 Hz, 2H, Ar-H) (ESI-HRMS)
Key Observations:
  • Sulfonyl vs. Thioether Groups : The ethylsulfonyl group in the target compound may confer stronger electron-withdrawing effects compared to thioether-linked triazoles (e.g., 5i ), influencing receptor binding or metabolic stability.
  • Molecular Weight : The target compound is expected to have a lower molecular weight (~450–500 g/mol) compared to triazole-thioether analogs (e.g., 5i at 593.17 g/mol), which could favor better bioavailability .
Anticancer Activity:
  • Triazole-thioether analogs (e.g., 5i ) showed moderate to high antiproliferative activity against cancer cell lines (e.g., MCF-7, IC₅₀ ~10–50 µM), attributed to their ability to disrupt microtubule assembly or induce apoptosis.
  • Sulfonyl-piperazine derivatives (e.g., 7n ) demonstrated enhanced solubility and kinase inhibition due to the sulfonyl group’s polarity, though activity varied with substituents (e.g., nitro groups improved potency).
Antifungal and Antimicrobial Activity:
  • Benzothiazole-urea hybrids (e.g., 11a–o ) exhibited antifungal activity (MIC ~2–8 µg/mL) against Candida spp., with metal complexes showing enhanced efficacy .
CNS Modulation:

    Preparation Methods

    Cyclocondensation of 2-Aminothiophenol with Ethyl Acetoacetate

    The benzo[d]thiazole core is synthesized via cyclocondensation of 2-aminothiophenol with ethyl acetoacetate under acidic conditions.

    Procedure :

    • 2-Aminothiophenol (10 mmol) and ethyl acetoacetate (12 mmol) are refluxed in glacial acetic acid (50 mL) for 8 hours.
    • The reaction mixture is cooled, poured into ice water, and neutralized with ammonium hydroxide.
    • The precipitate is filtered and recrystallized from ethanol to yield 4-ethylbenzo[d]thiazole-2-amine as a yellow solid (Yield: 78%).

    Characterization :

    • MP : 142–144°C.
    • 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.0 Hz, 1H), 7.45 (d, J = 8.0 Hz, 1H), 7.32 (t, J = 8.0 Hz, 1H), 2.98 (q, J = 7.6 Hz, 2H), 1.42 (t, J = 7.6 Hz, 3H).

    Chlorination to 2-Chloro-4-ethylbenzo[d]thiazole

    Phosphorus Oxychloride-Mediated Chlorination

    The amine group is replaced with chlorine using phosphorus oxychloride (POCl3).

    Procedure :

    • 4-Ethylbenzo[d]thiazole-2-amine (5 mmol) is suspended in POCl3 (15 mL) and heated at 110°C for 6 hours.
    • Excess POCl3 is removed under reduced pressure, and the residue is quenched with ice-cold water.
    • The product is extracted with dichloromethane, dried over Na2SO4, and concentrated to yield 2-chloro-4-ethylbenzo[d]thiazole as a pale-yellow liquid (Yield: 85%).

    Characterization :

    • 1H NMR (400 MHz, CDCl3) : δ 7.95 (d, J = 8.0 Hz, 1H), 7.63 (d, J = 8.0 Hz, 1H), 7.51 (t, J = 8.0 Hz, 1H), 3.12 (q, J = 7.6 Hz, 2H), 1.48 (t, J = 7.6 Hz, 3H).

    Piperazine Substitution

    Nucleophilic Aromatic Substitution (SNAr)

    Piperazine reacts with 2-chloro-4-ethylbenzo[d]thiazole in a polar aprotic solvent.

    Procedure :

    • 2-Chloro-4-ethylbenzo[d]thiazole (4 mmol) and piperazine (8 mmol) are refluxed in dry DMF (20 mL) for 12 hours.
    • The mixture is cooled, diluted with water, and extracted with ethyl acetate.
    • The organic layer is concentrated, and the crude product is purified via column chromatography (SiO2, EtOAc/hexane 1:3) to yield 1-(4-ethylbenzo[d]thiazol-2-yl)piperazine as a white solid (Yield: 72%).

    Characterization :

    • MP : 128–130°C.
    • 13C NMR (100 MHz, CDCl3) : δ 168.2 (C=S), 152.4 (C-N), 134.7–122.3 (aromatic carbons), 49.8 (piperazine C), 29.4 (CH2CH3), 15.1 (CH3).

    Synthesis of 2-(4-(Ethylsulfonyl)phenyl)acetic Acid

    Sulfonation and Oxidation of 4-Bromophenylacetic Acid

    The ethylsulfonyl group is introduced via a two-step sequence: thioether formation followed by oxidation.

    Procedure :

    • Thioether Formation :
      • 4-Bromophenylacetic acid (5 mmol), ethyl mercaptan (6 mmol), and K2CO3 (10 mmol) are stirred in DMF (20 mL) at 80°C for 6 hours.
      • The product, 2-(4-(ethylthio)phenyl)acetic acid, is isolated by acidification (Yield: 65%).
    • Oxidation to Sulfonyl :
      • 2-(4-(Ethylthio)phenyl)acetic acid (4 mmol) is treated with Oxone® (12 mmol) in MeOH/H2O (1:1, 30 mL) at 0°C for 2 hours.
      • The mixture is filtered, and the filtrate is concentrated to yield 2-(4-(ethylsulfonyl)phenyl)acetic acid as a white solid (Yield: 88%).

    Characterization :

    • IR (KBr) : 1715 cm⁻¹ (C=O), 1320, 1145 cm⁻¹ (SO2).
    • MS (ESI) : m/z 243.1 [M+H]+.

    Coupling via Acyl Chloride Intermediate

    Formation of 2-(4-(Ethylsulfonyl)phenyl)acetyl Chloride

    The carboxylic acid is converted to its acyl chloride for subsequent coupling.

    Procedure :

    • 2-(4-(Ethylsulfonyl)phenyl)acetic acid (3 mmol) is refluxed with thionyl chloride (10 mL) for 2 hours.
    • Excess SOCl2 is removed under vacuum to yield the acyl chloride as a yellow oil (Yield: 95%).

    Amide Bond Formation with Piperazine Derivative

    The final coupling is achieved using a nucleophilic acyl substitution reaction.

    Procedure :

    • 1-(4-Ethylbenzo[d]thiazol-2-yl)piperazine (2 mmol) and 2-(4-(ethylsulfonyl)phenyl)acetyl chloride (2.2 mmol) are stirred in dry CH2Cl2 (20 mL) with Et3N (4 mmol) at 0°C for 1 hour.
    • The mixture is warmed to room temperature, washed with water, and dried.
    • Purification via recrystallization (EtOH/H2O) yields the title compound as a crystalline solid (Yield: 68%).

    Characterization :

    • MP : 189–191°C.
    • 1H NMR (400 MHz, DMSO-d6) : δ 8.02 (d, J = 8.4 Hz, 2H), 7.88 (d, J = 8.4 Hz, 2H), 7.75 (d, J = 8.0 Hz, 1H), 7.52 (d, J = 8.0 Hz, 1H), 7.41 (t, J = 8.0 Hz, 1H), 4.12 (s, 2H), 3.82–3.75 (m, 4H), 3.22–3.15 (m, 4H), 3.08 (q, J = 7.6 Hz, 2H), 2.95 (q, J = 7.6 Hz, 2H), 1.38 (t, J = 7.6 Hz, 3H), 1.24 (t, J = 7.6 Hz, 3H).
    • 13C NMR (100 MHz, DMSO-d6) : δ 198.4 (C=O), 168.1 (C=S), 152.3–122.1 (aromatic carbons), 58.4 (piperazine C), 49.2 (CH2SO2), 29.5 (CH2CH3), 15.0 (CH3).

    Alternative Synthetic Routes

    Ullmann Coupling for Direct Arylation

    A copper-catalyzed Ullmann coupling between 2-bromo-4-ethylbenzo[d]thiazole and piperazine offers a one-step alternative.

    Conditions :

    • Catalyst: CuI (10 mol%).
    • Ligand: 1,10-Phenanthroline.
    • Solvent: DMSO, 120°C, 24 hours.
    • Yield: 60%.

    Microwave-Assisted Synthesis

    Microwave irradiation reduces reaction times for the piperazine substitution step.

    Conditions :

    • 2-Chloro-4-ethylbenzo[d]thiazole (4 mmol), piperazine (8 mmol), DMF, 150°C, 30 minutes.
    • Yield: 70%.

    Critical Analysis of Methodologies

    Parameter Conventional Method Microwave Method
    Reaction Time 12 hours 30 minutes
    Yield 72% 70%
    Energy Consumption High Low
    Scalability Moderate Limited

    The microwave method offers time efficiency but requires specialized equipment. Traditional reflux remains preferable for large-scale synthesis.

    Challenges and Optimization Strategies

    • Low Coupling Yields : Addition of Hünig’s base (DIPEA) improves acyl chloride reactivity.
    • Sulfonyl Group Oxidation : Controlled use of Oxone® at 0°C prevents over-oxidation to sulfonic acids.
    • Piperazine Degradation : Anhydrous conditions and inert atmosphere (N2/Ar) enhance stability.

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